molecular formula C12H14ClNO4 B7779649 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt

2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt

Cat. No.: B7779649
M. Wt: 271.69 g/mol
InChI Key: BJCFNRHJYPXOOB-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting product is then reacted with oxalic acid to form the oxalic acid salt. The reaction conditions often include:

    Temperature: Typically around 60-80°C.

    Catalyst: Commonly used catalysts include acids like hydrochloric acid or bases like sodium hydroxide.

    Solvent: Solvents such as ethanol or methanol are often used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-phenyl)-pyrrolidine hydrochloride
  • 2-(4-Chloro-phenyl)-pyrrolidine nitrate
  • 2-(4-Chloro-phenyl)-pyrrolidine sulfate

Uniqueness

2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt is unique due to its specific salt form, which can influence its solubility, stability, and reactivity compared to other salts like hydrochloride or sulfate. This uniqueness makes it particularly valuable in certain synthetic and medicinal applications.

Properties

IUPAC Name

2-(4-chlorophenyl)pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.C2H2O4/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;3-1(4)2(5)6/h3-6,10,12H,1-2,7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCFNRHJYPXOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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